molecular formula C18H19NO3 B5849964 ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 49742-75-8

ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

Cat. No.: B5849964
CAS No.: 49742-75-8
M. Wt: 297.3 g/mol
InChI Key: SRCLAYCPVSNXCU-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a synthetic benzo[g]indole derivative of significant interest in medicinal chemistry and anticancer research. This compound is built around the 5-hydroxyindole scaffold, a key structural motif found in many biologically active molecules and pharmaceutical ingredients, from natural tryptophan metabolites to synthetic drugs . The benzo[g]indole structure signifies an annulated naphthalene-like system, expanding the molecular framework and potential for interaction with biological targets compared to simpler indoles. Researchers utilize this compound and its analogs primarily in the design and synthesis of novel therapeutic agents, with a strong emphasis on investigating their cytotoxic properties . Indole derivatives, particularly 5-hydroxyindole-3-carboxylic acids and esters, have demonstrated promising cytotoxicity against human breast cancer cell lines (such as MCF-7), while showing no significant cytotoxicity on normal human dermal fibroblasts, indicating potential for selective anticancer activity . The synthetic route for related 5-hydroxybenzo[g]indoles often involves the Nenitzescu indole synthesis, a method employing enamines and naphthoquinones, which benefits from the use of low-toxicity solvents and catalysts . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

ethyl 1-ethyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-19-11(3)16(18(21)22-5-2)14-10-15(20)12-8-6-7-9-13(12)17(14)19/h6-10,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCLAYCPVSNXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)O)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601175363
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

49742-75-8
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49742-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benz[g]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601175363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has been studied for several medicinal applications:

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor properties. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown its potential as a hypoxia-selective cytotoxic agent, which could be beneficial in targeting tumor cells that thrive in low oxygen environments .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Its application as a precursor for the synthesis of anti-inflammatory agents has been noted, with potential mechanisms involving the inhibition of pro-inflammatory cytokines .

Neurological Applications

There is emerging evidence supporting the role of this compound as an antagonist at M4 muscarinic receptors, which are implicated in various neurological disorders. This suggests potential applications in treating conditions such as Alzheimer's disease and schizophrenia .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Indole Framework : Starting from simpler indole derivatives.
  • Hydroxylation and Carboxylation : Introducing hydroxyl and carboxyl groups to enhance biological activity.

These synthetic routes allow for the generation of various derivatives, which can be screened for enhanced pharmacological properties.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized assays to measure cell viability and apoptosis induction, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound, where it was shown to reduce inflammation markers in vitro. The study highlighted the compound's ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate with structurally and functionally related indole derivatives, focusing on substituent effects, synthetic routes, and biological activities.

Structural Comparisons
Compound Name Substituents (Positions) Core Structure Key Functional Groups
Target Compound 1-Ethyl, 2-methyl, 5-hydroxy Benzo[g]indole Ester (C3), hydroxy (C5)
RAF-01 (4b) 1-(3,4-Dichlorobenzyl), 5-hydroxy Benzo[g]indole Ester (C3), dichlorobenzyl (C1)
RAF-02 (7h) 1-(3,4-Dichlorophenyl), 5-hydroxy Benzo[g]indole Ester (C3), dichlorophenyl (C1)
Ethyl 1-phenethyl-5-hydroxy-2-methyl derivative (4g) 1-Phenethyl, 2-methyl, 5-hydroxy Benzo[g]indole Ester (C3), phenethyl (C1)
Ethyl 1-(pyridin-2-ylmethyl) derivative 1-(Pyridin-2-ylmethyl), 2-methyl, 5-hydroxy Benzo[g]indole Ester (C3), pyridinylmethyl (C1)
β-CCE (Ethyl 9H-pyrido[3,4-b]indole-3-carboxylate) - Pyrido[3,4-b]indole Ester (C3)

Key Observations :

  • Position 1 Substituents : The ethyl group in the target compound contrasts with bulkier aryl or heteroaryl groups (e.g., dichlorobenzyl in RAF-01 or pyridinylmethyl in ). Smaller alkyl groups may enhance metabolic stability compared to aromatic substituents .
  • Position 5 Hydroxy Group : The 5-hydroxy moiety is conserved in all benzo[g]indole derivatives, suggesting its critical role in hydrogen bonding for enzyme inhibition .

Key Observations :

  • The Nenitzescu reaction is a common route for 5-hydroxyindoles, but yields vary significantly (11–62%) depending on substituents and catalysts .
  • Bulky substituents at position 1 (e.g., phenethyl) may improve reaction efficiency compared to heteroaryl groups .

Key Observations :

  • Aryl substituents (e.g., dichlorophenyl in RAF-02) enhance 5-LO/m-PGES-1 inhibition compared to alkyl groups, likely due to hydrophobic interactions .
  • β-CCE’s pyridoindole core demonstrates neuroprotective effects, highlighting the impact of core structure divergence on therapeutic application .

Biological Activity

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : Ethyl 1-ethyl-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate
  • CAS Number : 49742-75-8
  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 299.35 g/mol
  • Density : 1.2 g/cm³
  • Boiling Point : 410 °C
  • Melting Point : 210 °C

Synthesis

This compound can be synthesized through several methods, including:

  • Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with a ketone in acidic conditions.
  • Reflux Method : Utilizes methanol and methanesulfonic acid to promote cyclization and formation of the indole structure.

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Activity

Research has indicated that this compound may inhibit the growth of various cancer cell lines. For instance, studies have shown that it induces apoptosis in human breast cancer cells by modulating pathways related to cell survival and death.

Antimicrobial Properties

In vitro studies demonstrate that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition:

PathogenMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Candida albicans20

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways, particularly lipoxygenases. This inhibition could contribute to its anti-inflammatory effects.

The compound's mechanism of action involves:

  • Enzyme Interaction : It binds to active sites on enzymes, inhibiting their function.
  • Cell Signaling Modulation : Alters signaling pathways that control cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Influences oxidative stress levels within cells, potentially leading to cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced cell viability in MCF7 breast cancer cells through apoptosis induction mechanisms .
  • Antimicrobial Efficacy : Another study demonstrated its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as an alternative treatment option .
  • Inflammatory Response Modulation : Research indicated that the compound could reduce inflammation markers in animal models, suggesting its use in treating inflammatory diseases .

Q & A

Q. What are the key parameters for optimizing the synthesis of ethyl 1-ethyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:
  • Temperature: Maintained between 50–80°C to avoid side reactions (e.g., over-esterification) while ensuring complete conversion .
  • Solvent Choice: Dichloromethane or toluene is preferred for benzoylation steps to stabilize intermediates .
  • Catalysts: Acidic catalysts (e.g., sulfuric acid) enhance esterification efficiency, as seen in analogous indolecarboxylate syntheses .
  • Reaction Time: Monitored via thin-layer chromatography (TLC) to terminate reactions at ~85–90% yield to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer: A combination of techniques ensures accurate characterization:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and methyl groups) and hydroxyl proton environments .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., expected m/z ~350–400 range for analogous benzo[g]indoles) .
  • X-ray Crystallography: Resolves steric effects and electronic distribution if single crystals are obtained .
  • HPLC: Validates purity (>95%) by quantifying residual solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer: Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
  • Cross-Verification: Compare data with structurally similar compounds (e.g., ethyl 4-chloro-5-formyl-indole-2-carboxylate) to identify substituent effects .
  • Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra, aiding in peak assignment .
  • Isotopic Labeling: Use deuterated solvents or ¹³C-labeled reagents to trace signal origins in complex spectra .

Q. What experimental strategies are recommended for probing the biological activity of this compound?

  • Methodological Answer: Focus on targeted interaction studies:
  • Enzyme Assays: Screen against cytochrome P450 isoforms or kinases using fluorescence-based assays (e.g., indole derivatives inhibit CYP3A4) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (IC₅₀) .
  • In Vitro Models: Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects via MTT assays, noting cytotoxicity thresholds .

Q. How can multi-step synthetic pathways be designed to improve regioselectivity in benzo[g]indole derivatives?

  • Methodological Answer: Regioselective synthesis involves:
  • Protecting Groups: Temporarily block the 5-hydroxy group with tert-butyldimethylsilyl (TBS) ethers during alkylation to direct reactivity to the 1-ethyl position .
  • Microwave-Assisted Synthesis: Enhances yield in condensation steps (e.g., forming the benzo[g]indole core) while reducing reaction time .
  • Flow Chemistry: Minimizes side products in exothermic steps (e.g., benzoylation) via precise temperature and mixing control .

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